molecular formula C5H13NO B044685 2-ethoxy-N-methylethanamine CAS No. 38256-94-9

2-ethoxy-N-methylethanamine

Cat. No.: B044685
CAS No.: 38256-94-9
M. Wt: 103.16 g/mol
InChI Key: QWEJWXUAXUMVFU-UHFFFAOYSA-N
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Description

2-Ethoxy-N-methylethanamine is an organic compound with the molecular formula C5H13NO It is a secondary amine, characterized by the presence of an ethoxy group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-N-methylethanamine can be synthesized through several methods. One common approach involves the alkylation of ethylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CH3CH2NH2+CH3CH2BrCH3CH2NHCH2CH3+HBr\text{CH}_3\text{CH}_2\text{NH}_2 + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{CH}_3\text{CH}_2\text{NHCH}_2\text{CH}_3 + \text{HBr} CH3​CH2​NH2​+CH3​CH2​Br→CH3​CH2​NHCH2​CH3​+HBr

Another method involves the reductive amination of acetaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions typically include a solvent like methanol and a mild temperature.

Industrial Production Methods

On an industrial scale, this compound can be produced through continuous flow processes that ensure high yield and purity. The use of catalytic hydrogenation and advanced separation techniques such as distillation and crystallization are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or amides.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds like bromoethane or chloroethane are typical reagents.

Major Products Formed

    Oxidation: Produces ethoxyacetamide or methylacetamide.

    Reduction: Yields ethylamine or methylamine.

    Substitution: Forms various substituted amines depending on the reagents used.

Scientific Research Applications

2-Ethoxy-N-methylethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-ethoxy-N-methylethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methyl groups influence its binding affinity and specificity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-Methylethanamine: Lacks the ethoxy group, making it less bulky and with different reactivity.

    Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen.

Uniqueness

2-Ethoxy-N-methylethanamine is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2-ethoxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEJWXUAXUMVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310172
Record name 2-Ethoxy-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38256-94-9
Record name 2-Ethoxy-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38256-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethoxyethyl)(methyl)amine
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